molecular formula C12H11NO3 B091819 ethyl 3-formyl-1H-indole-2-carboxylate CAS No. 18450-27-6

ethyl 3-formyl-1H-indole-2-carboxylate

Cat. No.: B091819
CAS No.: 18450-27-6
M. Wt: 217.22 g/mol
InChI Key: UHTMDXSOGQARCU-UHFFFAOYSA-N
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Description

Ethyl 3-formyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Scientific Research Applications

Ethyl 3-formyl-1H-indole-2-carboxylate has numerous applications in scientific research. It is used in the synthesis of biologically active compounds for the treatment of cancer cells, microbes, and various disorders . Additionally, it has shown potential as an antiviral agent, particularly against influenza A and hepatitis C virus . Its diverse biological activities make it a valuable compound in medicinal chemistry and drug development.

Mechanism of Action

Target of Action

Ethyl 3-formyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to interact with various targets, including CRTH2 receptors , Indoleamine 2,3-dioxygenase (IDO) , Cannabinoid CB1 receptors , and Human Reticulocyte 15-Lipoxygenase-1 . These targets play crucial roles in various biological processes, including inflammation, immune response, neurotransmission, and lipid metabolism .

Mode of Action

The compound’s interaction with its targets leads to various biological changes. For instance, as an IDO inhibitor, it can modulate the immune response by affecting tryptophan metabolism . As a CRTH2 antagonist, it can influence inflammatory responses

Biochemical Pathways

This compound can affect several biochemical pathways due to its interaction with multiple targets. For instance, by inhibiting IDO, it can influence the kynurenine pathway, which plays a role in immune regulation . As a CRTH2 antagonist, it can affect the prostaglandin D2 pathway, which is involved in inflammation .

Pharmacokinetics

The lipophilicity and water solubility of a compound can impact its bioavailability

Result of Action

The molecular and cellular effects of this compound’s action depend on its specific targets and the biological context. For example, as an IDO inhibitor, it could potentially suppress the immune response . As a CRTH2 antagonist, it could potentially reduce inflammation

Safety and Hazards

The compound is classified under the GHS07 hazard class. It has hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The future directions of research on ethyl 3-formyl-1H-indole-2-carboxylate could involve exploring its potential applications in the medical field, given the biological activity of indole derivatives . Additionally, new methods of synthesis and transformations could be investigated .

Preparation Methods

The synthesis of ethyl 3-formyl-1H-indole-2-carboxylate typically involves the reaction of indole-2-carboxylic acid with ethyl formate under specific conditions. One common method includes dissolving indole-2-carboxylic acid in thionyl chloride at 0°C, followed by the addition of absolute ethanol at room temperature . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Comparison with Similar Compounds

Ethyl 3-formyl-1H-indole-2-carboxylate can be compared with other indole derivatives such as ethyl indole-2-carboxylate and indole-3-acetic acid . While all these compounds share the indole nucleus, this compound is unique due to its specific functional groups, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for targeted research and therapeutic applications.

Properties

IUPAC Name

ethyl 3-formyl-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-2-16-12(15)11-9(7-14)8-5-3-4-6-10(8)13-11/h3-7,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHTMDXSOGQARCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50408416
Record name ethyl 3-formyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18450-27-6
Record name Ethyl 3-formyl-1H-indole-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18450-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 3-formyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Ethyl indole-2-carboxylate (10 g, 52.8 mmol) was formylated using POCl3 (1.3 equiv.) and DMF (1.3 equiv.) as above to give 3-formyl-1H-indole-2-carboxylic acid ethyl ester as a white solid.
Quantity
10 g
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

A mixture of N-methylformanilide (2.25 ml) and phosphoryl chloride (1.70 ml) was stirred at ambient temperature for 15 minutes. 1,2-dichloroethane (30 ml) was then added, followed by ethyl indole-2-carboxylate (3 g) and the reaction was heated at reflux for 90 minutes. The reaction mixture was then poured into a mixture of ice/water (200 ml) and sodium acetate (10 g) and extracted with ethyl acetate (2×200 ml). Combined organic phases were evaporated and the crude residue purified by column chromatography using dichloromethane as eluent to give the product as a white solid (2.27 g, 66%); NMR d (CD3SOCD3) 1.40 (t, 3H), 4.42 (q, 2H), 7.25 (m, 1H), 7.40 (m, 1H), 7.55 (m, 1H), 8.20 (m, 1H), 12.77 (s, 1H); M/z (+) 218.3 (MH+).
Quantity
2.25 mL
Type
reactant
Reaction Step One
Quantity
1.7 mL
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reactant
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3 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four
Yield
66%
Customer
Q & A

Q1: What makes ethyl 3-formyl-1H-indole-2-carboxylate a useful starting material in organic synthesis?

A1: The structure of this compound features two key reactive groups: an aldehyde at the 3-position and an ethyl ester at the 2-position of the indole ring. These functionalities allow for diverse chemical transformations. For instance, the aldehyde readily undergoes condensation reactions with various nucleophiles, as demonstrated by its reactions with thiosemicarbazide [], hydrazine derivatives [], and active methylene compounds like 2-thiohydantoin and rhodanine []. These reactions provide access to a wide range of substituted indoles, including aplysinopsin and β-carboline thiohydantoin analogues [], and pyridazino[4,5-b]indoles [], which often exhibit interesting biological properties.

Q2: What biological activities have been reported for compounds derived from this compound?

A2: Studies show that derivatives of this compound possess promising antimicrobial and anticancer activities. For example, a series of 1,3,5-substituted 4-oxo-3,4-dihydro-5H-pyridazino[4,5-b]indole derivatives, synthesized from this compound, demonstrated moderate in vitro antimicrobial activity against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa []. Furthermore, indolyl-hydrazones derived from this compound exhibited potent cytotoxicity against breast cancer cells (MCF-7) [], with some exhibiting significant kinase inhibition against targets such as PI3K, CDK2, AKT-1, and EGFR [].

Q3: How does the structure of the synthesized compounds influence their biological activity?

A3: Structure-activity relationship (SAR) studies are crucial for understanding the impact of structural modifications on biological activity. For instance, the study investigating indolyl-hydrazones as kinase inhibitors found that the presence of specific substituents on the hydrazone moiety significantly influenced their potency against MCF-7 cells and their kinase inhibition profiles []. This highlights the importance of systematic structural modifications and SAR studies to optimize the desired biological activity of these compounds.

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